Cas no 2639425-35-5 (4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid)

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid structure
2639425-35-5 structure
商品名:4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid
CAS番号:2639425-35-5
MF:C17H18F3N3O4
メガワット:385.337734699249
CID:5664267
PubChem ID:165900217

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-27723834
    • 4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
    • 2639425-35-5
    • 4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid
    • インチ: 1S/C17H18F3N3O4/c1-16(2,3)27-15(26)21-12-9-23(22-13(12)17(18,19)20)8-10-4-6-11(7-5-10)14(24)25/h4-7,9H,8H2,1-3H3,(H,21,26)(H,24,25)
    • InChIKey: CDCGQUKOFZRCIZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN(CC2C=CC(C(=O)O)=CC=2)N=1)NC(=O)OC(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 385.12494055g/mol
  • どういたいしつりょう: 385.12494055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 543
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 93.4Ų

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723834-5.0g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
5.0g
$2732.0 2025-03-20
Enamine
EN300-27723834-1.0g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
1.0g
$943.0 2025-03-20
Enamine
EN300-27723834-2.5g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
2.5g
$1848.0 2025-03-20
Enamine
EN300-27723834-10.0g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
10.0g
$4052.0 2025-03-20
Enamine
EN300-27723834-0.05g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
0.05g
$792.0 2025-03-20
Enamine
EN300-27723834-0.5g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
0.5g
$905.0 2025-03-20
Enamine
EN300-27723834-1g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5
1g
$943.0 2023-09-10
Enamine
EN300-27723834-5g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5
5g
$2732.0 2023-09-10
Enamine
EN300-27723834-10g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5
10g
$4052.0 2023-09-10
Enamine
EN300-27723834-0.1g
4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid
2639425-35-5 95.0%
0.1g
$829.0 2025-03-20

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 関連文献

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acidに関する追加情報

Introduction to 4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid and Its Significance in Modern Chemical Biology

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid, identified by its CAS number 2639425-35-5, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular targeting. The presence of multiple functional groups, including a tert-butoxy carbonylamino moiety and a trifluoromethyl substituent on a pyrazole core, combined with a benzoic acid backbone, endows it with unique chemical and biological properties that make it a valuable candidate for further exploration.

The tert-butoxy carbonylamino group is particularly noteworthy, as it introduces both steric bulk and a protective acetylamine functionality, which can be crucial in modulating reactivity and stability during synthetic processes. This feature is often exploited in peptide mimetics and protease inhibitors, where such groups help to enhance binding affinity and metabolic stability. In contrast, the trifluoromethyl group, a well-documented pharmacophore, contributes to lipophilicity and metabolic resistance, making it a common element in the design of bioactive molecules. Its incorporation into the pyrazole scaffold not only enhances the molecule's overall physicochemical properties but also opens avenues for exploring its interaction with biological targets.

The benzoic acid moiety further complements the structural complexity of this compound by providing a hydrophilic anchor point and potential sites for hydrogen bonding interactions. Such interactions are pivotal in drug-receptor binding, where precise alignment and stabilization are essential for efficacy. The combination of these features positions 4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid as a versatile scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of rational molecular design in optimizing drug-like properties. The structural features of this compound align well with current trends in medicinal chemistry, where molecules are engineered to exhibit high selectivity, low toxicity, and improved pharmacokinetic profiles. For instance, the trifluoromethyl group has been extensively studied for its ability to modulate enzyme inhibition kinetics, while the pyrazole core is known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer effects.

In the context of oncology research, pyrazole derivatives have shown promise as inhibitors of various kinases and other enzymes implicated in cancer progression. The specific substitution pattern of this compound may confer selectivity against particular targets, thereby minimizing off-target effects. Additionally, the presence of the tert-butoxy carbonylamino group suggests potential utility in prodrug strategies or as a precursor for more complex derivatives designed to enhance bioavailability or tissue penetration.

The benzoic acid component also lends itself to further derivatization, allowing chemists to explore diverse chemical space while maintaining key pharmacophoric elements. This flexibility is particularly valuable when designing molecules intended for use in high-throughput screening (HTS) campaigns or when attempting to optimize lead compounds through structure-activity relationship (SAR) studies. The compound's solubility profile, influenced by the balance between hydrophobic and hydrophilic moieties, will also be a critical factor in determining its suitability for various experimental paradigms.

From a synthetic chemistry perspective, 4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid exemplifies the sophistication achieved in modern organic synthesis. The integration of multiple functional groups into a single molecular framework requires meticulous planning to ensure regioselectivity and yield optimization. Advances in synthetic methodologies have made such endeavors more feasible than ever before; however, challenges remain in achieving scalability without compromising purity or functionality.

One area where this compound may find immediate application is in the development of molecular probes for biochemical assays. Its unique structural features make it an attractive candidate for designing substrates or inhibitors that can be used to study enzyme mechanisms or protein-protein interactions. For example; researchers could exploit its binding affinity towards specific enzymes by modifying one or more of its functional groups to create highly sensitive detection probes.

The growing emphasis on precision medicine has also spurred interest in compounds that exhibit tissue-specific targeting capabilities; here again; this molecule shows promise due to its tunable physicochemical properties derived from its diverse substituents; recent studies have demonstrated how fluorinated aromatic compounds can selectively accumulate within certain tumor types making them ideal candidates as imaging agents or therapeutic payloads within nanomedicine platforms

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.